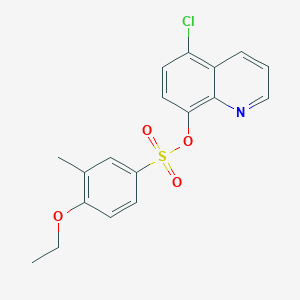
2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide, also known as EFMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. EFMC has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways involved in inflammation and cancer. 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and are overexpressed in cancer cells. By inhibiting these enzymes, 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide is also stable and can be stored for extended periods without degradation. However, 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide has some limitations for lab experiments. It is insoluble in water, which can make it difficult to administer in vivo. 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide also has low bioavailability, which can limit its effectiveness in vivo. These limitations can be addressed by developing more soluble and bioavailable 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide derivatives.
Orientations Futures
There are several future directions for research on 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide. One direction is to develop more potent and selective 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide derivatives with enhanced biological activity. Another direction is to investigate the potential use of 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases. 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide can also be used as a lead compound for the development of new drugs with similar structures and biological activities. Finally, further research is needed to fully understand the mechanism of action of 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide involves several steps, starting with the reaction between 4-fluoroaniline and 2-ethoxy-5-methylbenzenesulfonyl chloride to produce 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide intermediate. The intermediate is then purified and subjected to further reactions to obtain the final product, 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide. The synthesis of 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide has been optimized to improve its yield and purity, and various methods have been developed to produce 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide derivatives with enhanced biological activity.
Applications De Recherche Scientifique
2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have potent anti-inflammatory and anticancer activities, making it a promising candidate for the development of new drugs. 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide has also been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. In addition, 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide has been shown to have antimicrobial activity, suggesting its potential use as an antibiotic.
Propriétés
Nom du produit |
2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H16FNO3S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-3-20-14-9-4-11(2)10-15(14)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3 |
Clé InChI |
DILCZAVSFKJIKH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)



![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)






